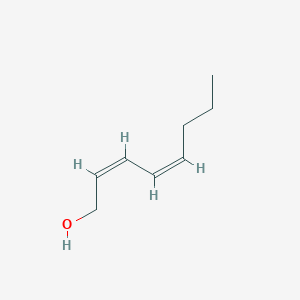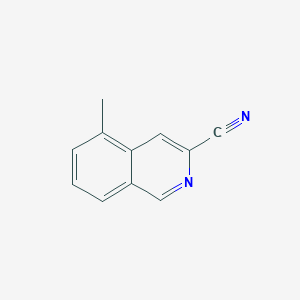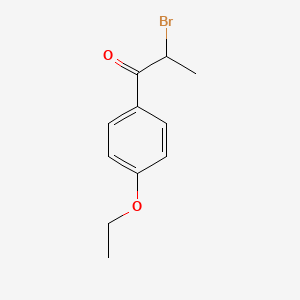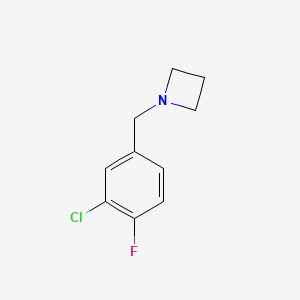
1-(3-Chloro-4-fluorobenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorobenzyl)azetidine typically involves the reaction of 3-chloro-4-fluorobenzylamine with azetidinone or its derivatives. The reaction conditions often require the presence of a base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent any side reactions .
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorobenzyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding azetidine N-oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-4-fluorobenzyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorobenzyl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .
Comparison with Similar Compounds
Azetidine: The parent compound, known for its ring strain and reactivity.
3-(4-Fluorobenzyl)azetidine: A similar compound with a different substituent pattern.
Azetidinone: A related compound with a carbonyl group in the ring.
Uniqueness: 1-(3-Chloro-4-fluorobenzyl)azetidine is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-6-8(2-3-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI Key |
MEIAFVIBBRSSKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



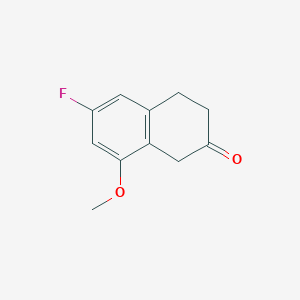

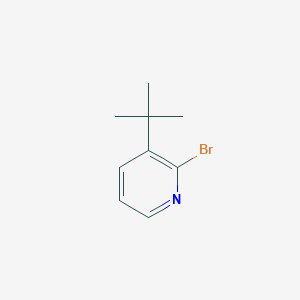
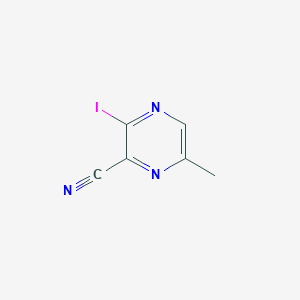
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13670668.png)
![1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13670671.png)
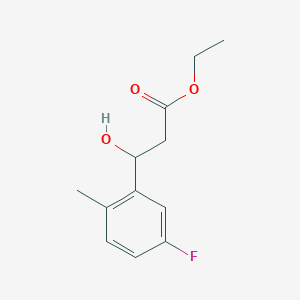
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-4-yl)boronic acid](/img/structure/B13670686.png)
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670688.png)
![Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13670689.png)
